3-iso-Butoxyphenyl methyl sulfide
Description
3-iso-Butoxyphenyl methyl sulfide is an organosulfur compound characterized by a phenyl ring substituted with a methyl sulfide (–SCH₃) group and an iso-butoxy (–OCH₂CH(CH₂)₂) moiety at the 3-position. Its molecular formula is inferred as C₁₁H₁₆OS (based on analogous compounds), with a molecular weight of ~196.3 g/mol.
Properties
Molecular Formula |
C11H16OS |
|---|---|
Molecular Weight |
196.31 g/mol |
IUPAC Name |
1-(2-methylpropoxy)-3-methylsulfanylbenzene |
InChI |
InChI=1S/C11H16OS/c1-9(2)8-12-10-5-4-6-11(7-10)13-3/h4-7,9H,8H2,1-3H3 |
InChI Key |
UUPFQZSHYHJWJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CC(=CC=C1)SC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing sulfides, including 3-iso-Butoxyphenyl methyl sulfide, involves the reaction of thiols with alkyl halides in the presence of a base. For instance, the reaction of benzenethiol with methyl iodide and sodium hydroxide yields methyl phenyl sulfide . This reaction follows an S_N2 pathway, where the thiolate ion acts as a nucleophile and attacks the alpha carbon of the alkyl halide, displacing the halide ion and forming the sulfide .
Another method involves the use of benzyl bromides as starting materials in the presence of potassium thioacetate and Oxone®, which are low-cost and readily accessible chemicals. This method is highly compatible with a variety of functional groups and delivers a series of sulfides, bis-sulfides, and sulfoxides in good yields .
Industrial Production Methods
Industrial production of sulfides often involves large-scale reactions using similar principles as laboratory synthesis but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the scalability of these processes, ensuring consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
3-iso-Butoxyphenyl methyl sulfide can undergo various chemical reactions, including:
Oxidation: Sulfides can be oxidized to sulfoxides and further to sulfones.
Substitution: Sulfides can participate in substitution reactions, where the sulfur atom acts as a nucleophile.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peroxy acids.
Bases: Sodium hydroxide, potassium thioacetate.
Solvents: Organic solvents like dichloromethane, ethanol.
Major Products Formed
Sulfoxides: Formed by partial oxidation of sulfides.
Sulfones: Formed by complete oxidation of sulfides.
Scientific Research Applications
3-iso-Butoxyphenyl methyl sulfide has several applications in scientific research:
Medicinal Chemistry: Organosulfur compounds are used in the development of pharmaceuticals due to their biological activity.
Materials Science: Sulfides are used in the synthesis of materials with specific properties, such as conductive polymers and catalysts.
Organic Synthesis: Sulfides serve as intermediates in the synthesis of more complex molecules, facilitating the formation of carbon-sulfur bonds.
Mechanism of Action
The mechanism by which 3-iso-Butoxyphenyl methyl sulfide exerts its effects depends on its specific application. In medicinal chemistry, sulfides can act as enzyme inhibitors or modulators of biological pathways. For example, they may inhibit enzymes by forming covalent bonds with active site residues, thereby blocking substrate access .
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing vs. donating groups : The 3-fluoro group in Ethyl 3-fluoro-6-methylphenyl sulfide enhances electrophilic substitution resistance, while the 3-methoxy group in Ethyl 3-methoxybenzyl sulfide increases electron density on the ring .
- Steric effects : The bulky iso-butoxy substituent in 3-iso-Butoxyphenyl methyl sulfide likely reduces solubility in polar solvents compared to smaller alkoxy groups.
Reactivity and Stability
- Sulfide reactivity : Sulfides like 3-iso-Butoxyphenyl methyl sulfide undergo oxidation to sulfoxides or sulfones, a property exploited in drug metabolism studies. This contrasts with phosphonate esters (e.g., Butyl methylphosphonate), which exhibit hydrolytic stability due to P–O bond strength .
- Substituent effects : The fluoro group in Ethyl 3-fluoro-6-methylphenyl sulfide increases lipophilicity and metabolic stability, making it advantageous in medicinal chemistry . The methoxy group in Ethyl 3-methoxybenzyl sulfide may facilitate hydrogen bonding in biological systems .
Biological Activity
3-Iso-Butoxyphenyl methyl sulfide is an organosulfur compound that has garnered attention for its potential biological activities. This article explores the compound's structural characteristics, biological interactions, and relevant research findings, supported by data tables and case studies.
Structural Characteristics
3-Iso-Butoxyphenyl methyl sulfide features a phenyl ring substituted with an iso-butoxy group and a methyl sulfide functional group. Its chemical formula is CHOS, where the sulfur atom plays a crucial role in its reactivity and biological interactions.
The biological activity of 3-iso-Butoxyphenyl methyl sulfide can be attributed to its ability to interact with various biomolecules, including enzymes and receptors. The iso-butoxy group enhances the lipophilicity of the compound, facilitating its penetration through biological membranes. This interaction may lead to metabolic transformations that produce active metabolites, which exert biological effects.
Antimicrobial Properties
Preliminary studies suggest that 3-iso-Butoxyphenyl methyl sulfide exhibits antimicrobial properties. It has been investigated for its potential to inhibit the growth of various bacterial strains. For instance, it was noted for its bacteriostatic activity against Mycobacterium tuberculosis, where it affects mycolic acid synthesis through inhibition pathways similar to those observed with other known antimicrobial agents .
Anti-inflammatory Effects
Research has also indicated potential anti-inflammatory effects. The compound's structural features allow it to modulate inflammatory pathways, although specific mechanisms remain to be fully elucidated. Further studies are necessary to quantify these effects and understand their implications in therapeutic contexts.
Case Studies
-
Study on Antimicrobial Activity :
- Objective : To evaluate the effectiveness of 3-iso-Butoxyphenyl methyl sulfide against M. tuberculosis.
- Methodology : MIC (Minimum Inhibitory Concentration) assays were performed using resazurin microtiter plates.
- Findings : The compound demonstrated significant antibacterial activity with an MIC comparable to established drugs .
-
Inflammatory Response Modulation :
- Objective : To assess the impact of the compound on inflammatory markers in vitro.
- Methodology : Human cell lines were treated with varying concentrations of 3-iso-Butoxyphenyl methyl sulfide, followed by analysis of cytokine release.
- Findings : A dose-dependent reduction in pro-inflammatory cytokines was observed, indicating potential therapeutic applications in inflammatory diseases .
Comparative Analysis with Similar Compounds
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| 3-Iso-Butoxyphenylboronic acid | CHB | Boron-containing compound with different reactivity |
| Isobutyl methyl sulfide | CHS | Simpler structure; lacks phenolic substitution |
| Methyl bisulfate | CHOS | Strong acid; different functional groups |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
